Phthalic acid, butyl oct-3-yl ester

Beschreibung

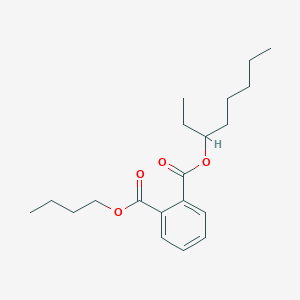

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H30O4 |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

1-O-butyl 2-O-octan-3-yl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H30O4/c1-4-7-9-12-16(6-3)24-20(22)18-14-11-10-13-17(18)19(21)23-15-8-5-2/h10-11,13-14,16H,4-9,12,15H2,1-3H3 |

InChI-Schlüssel |

WGGPIODSUQZNTP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Phthalic Acid, Butyl Oct 3 Yl Ester

Esterification Reactions for Phthalate (B1215562) Synthesis

The primary method for synthesizing phthalate esters, including unsymmetrical variants like butyl oct-3-yl phthalate, is the esterification of phthalic anhydride (B1165640) with the corresponding alcohols. wikipedia.org The general reaction involves two sequential steps: a rapid formation of a monoester followed by a slower second esterification to yield the diester. cwejournal.org

For an unsymmetrical diester such as Phthalic acid, butyl oct-3-yl ester, the synthesis involves the reaction of phthalic anhydride with n-butanol and oct-3-ol. This can be achieved by reacting phthalic anhydride with a mixture of the two alcohols. However, this approach typically results in a product mixture containing not only the desired unsymmetrical ester but also the two corresponding symmetrical diesters (dibutyl phthalate and di(oct-3-yl) phthalate), which can be challenging to separate.

A more controlled method to favor the formation of the unsymmetrical ester is a sequential addition of the alcohols. This process involves reacting phthalic anhydride first with one alcohol to form the monoester, followed by the addition of the second alcohol to complete the diester formation. For instance, reacting phthalic anhydride with n-butanol initially would primarily form the mono-n-butyl phthalate. asianpubs.org Subsequent esterification with oct-3-ol would then yield the target Phthalic acid, butyl oct-3-yl ester. The use of a secondary alcohol like oct-3-ol may require specific catalysts or reaction conditions to achieve high conversion. The preparation of sec-octyl hydrogen phthalate, a monoester from a secondary alcohol, has been demonstrated by heating phthalic anhydride with sec-octyl alcohol. orgsyn.org

The esterification reaction is typically catalyzed by an acid. Common catalysts include strong mineral acids like sulfuric acid, as well as aromatic sulfonic acids such as p-toluenesulfonic acid. wikipedia.orgias.ac.in Alternative and "greener" catalysts have also been explored, including sulfamic acid and various solid acid catalysts like sulfated zirconia, which can offer advantages in terms of reduced corrosivity (B1173158) and easier separation from the product mixture. cwejournal.orgresearchgate.net Functionalized dicationic ionic liquids have also been shown to be effective catalysts for phthalate synthesis. ias.ac.in

| Catalyst Type | Examples | Reaction Temperature (°C) | Molar Ratio (Anhydride:Alcohol) | Reference |

| Mineral Acid | Sulfuric Acid | 100 - 250 | Stoichiometric excess of alcohol | ias.ac.ingoogle.com |

| Sulfonic Acid | p-Toluenesulfonic Acid | 130 - 180 | 1:2.1 to 1:5.0 | google.com |

| Solid Acid | Sulfamic Acid | 130 - 180 | 1:2.5 | cwejournal.org |

| Solid Acid | Sulfated Zirconia | ~160 | 1:2 | researchgate.net |

| Ionic Liquid | FDCILs | Not specified | Investigated variable | ias.ac.in |

Structural Modifications and Analog Development

The development of structural analogs of Phthalic acid, butyl oct-3-yl ester involves the variation of the alcohol moieties attached to the phthalic acid backbone. This allows for the fine-tuning of the physical and chemical properties of the resulting phthalate ester. The general structure of phthalates, with two ester side chains on a benzene (B151609) dicarboxylic acid core, lends itself to numerous variations. umd.edu

The two alkyl groups in a phthalate ester can be identical or different, linear or branched, and may contain other functional groups. cpsc.gov This versatility allows for the creation of a wide array of analogs. For example, by substituting n-butanol or oct-3-ol with other alcohols, a diverse range of unsymmetrical phthalates can be synthesized. An example of a commercially available unsymmetrical phthalate is butyl isobutyl phthalate, which contains both n-butyl and isobutyl side chains. nih.gov Another example is butyl benzyl (B1604629) phthalate, which incorporates both an alkyl and a benzyl group. researchgate.net

The synthesis of these analogs follows the same fundamental esterification principles. For instance, to create an analog with a different secondary alcohol, one could replace oct-3-ol with another secondary alcohol in the sequential esterification process. The development of such analogs is often driven by the need for plasticizers with specific performance characteristics.

Furthermore, modifications can be made to the phthalic acid ring itself. For example, the brominated analog of bis(2-ethylhexyl) phthalate, known as bis(2-ethylhexyl)tetrabromophthalate, is produced by reacting tetrabromophthalic anhydride with 2-ethylhexanol. This demonstrates that the core aromatic structure can also be modified to impart specific properties, such as flame retardancy.

Industrial Production Processes and Their Chemical Principles

The industrial production of mixed phthalate esters like Phthalic acid, butyl oct-3-yl ester is typically carried out in large batch reactors. The process is designed to maximize yield and purity while minimizing by-product formation. A common industrial strategy for producing unsymmetrical phthalates is the sequential esterification method to better control the final product composition.

The process generally begins by charging the reactor with phthalic anhydride and the first alcohol (e.g., n-butanol). The mixture is heated in the presence of an acid catalyst. The initial reaction to form the monoester is often exothermic. asianpubs.org After the formation of the monoester is substantially complete, the second alcohol (e.g., oct-3-ol) is added to the reactor.

A critical chemical principle governing the industrial process is Le Chatelier's principle. The esterification reaction produces water as a byproduct. To drive the reaction to completion and achieve high conversion to the diester, this water must be continuously removed from the reaction mixture. cwejournal.org This is typically accomplished by carrying out the reaction at a temperature sufficient to boil off the water, often with the aid of a solvent that forms an azeotrope with water, or by applying a vacuum.

Following the completion of the reaction, the crude ester mixture undergoes a series of purification steps. This usually includes neutralization of the acid catalyst with an alkaline solution, such as sodium carbonate or sodium hydroxide. orgsyn.org The mixture is then washed with water to remove any remaining catalyst, unreacted alcohols, and salts. Finally, the product is often subjected to steam distillation or vacuum distillation to remove any volatile impurities and to decolorize the final ester. The purity of the manufactured phthalate ester is typically high, often exceeding 99%.

Environmental Distribution, Transport, and Accumulation of Phthalic Acid, Butyl Oct 3 Yl Ester

Ubiquitous Presence in Environmental Compartments

While direct measurements of Phthalic acid, butyl oct-3-yl ester in various environmental media are not readily found, the general behavior of PAEs suggests its likely presence in the atmosphere, water systems, and soil due to their widespread use as plasticizers. sfu.canih.gov

Specific data on the atmospheric dispersal and particulate association of Phthalic acid, butyl oct-3-yl ester are not available. However, the transport of PAEs in the atmosphere is a recognized pathway for their distribution. researchgate.netnih.gov Phthalates can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. researchgate.net The partitioning between these two phases is dependent on the compound's vapor pressure and the ambient temperature.

Generally, higher molecular weight PAEs, which are less volatile, tend to associate more with atmospheric particles. researchgate.net This association with particles facilitates their long-range transport and subsequent deposition in various ecosystems. nih.govacs.orgnih.gov For instance, studies on other PAEs have shown a significant relationship between their depositional fluxes and the deposition of particulate matter. researchgate.net Seasonal variations often influence the atmospheric deposition of PAEs, with factors like rainfall and wind patterns playing a crucial role. researchgate.netmdpi.com

Table 1: General Atmospheric Behavior of Phthalate (B1215562) Esters (PAEs)

| Property | General Trend for PAEs | Relevance for Phthalic Acid, Butyl Oct-3-yl Ester (Inferred) |

| Atmospheric Transport | Both short- and long-range transport are possible. researchgate.netacs.org | Likely to be transported in the atmosphere. |

| Phase Distribution | Partitioning between gas and particulate phases. researchgate.net | Expected to be present in both phases. |

| Particulate Association | Higher molecular weight PAEs have a greater affinity for particles. researchgate.net | As a C4-C8 phthalate, it would have moderate to high particulate association. |

| Deposition | Occurs via wet (rain, snow) and dry deposition. researchgate.netnih.gov | Expected to be deposited from the atmosphere into terrestrial and aquatic environments. |

This table presents generalized information for phthalate esters and the inferred behavior of Phthalic acid, butyl oct-3-yl ester in the absence of specific data.

There is no specific information on the dissolution and migration of Phthalic acid, butyl oct-3-yl ester in aquatic systems. Phthalate esters as a group are considered ubiquitous contaminants in aquatic environments, including rivers, lakes, and oceans. frontiersin.orgnih.gov Their solubility in water is generally low and decreases with increasing alkyl chain length. mst.dk Due to their hydrophobic nature, PAEs tend to partition from the water column to sediment and suspended organic matter. frontiersin.orgresearchgate.net

The migration of PAEs in aquatic systems is influenced by factors such as water flow, partitioning behavior, and degradation processes. frontiersin.orgresearchgate.net While some shorter-chain phthalates can be biodegraded in water, higher-chain phthalates are more persistent. mst.dknih.gov The migration from plastic materials in contact with water is a significant source of PAE contamination in the aquatic environment. researchgate.net

Specific data on the soil and sediment sorption characteristics of Phthalic acid, butyl oct-3-yl ester are not available. However, soil and sediment are considered major sinks for PAEs in the environment. researchgate.netnih.gov The sorption of PAEs to soil and sediment is primarily governed by their hydrophobicity and the organic carbon content of the solid matrix. researchgate.netresearchgate.net

Phthalates with longer alkyl chains, being more hydrophobic, exhibit stronger sorption to soil and sediment particles. frontiersin.orgnih.gov This process reduces their mobility and bioavailability in the environment but also leads to their persistence in these compartments. researchgate.net The sorption process is a key factor influencing their potential for plant uptake and leaching into groundwater. nih.gov

Degradation and Bioremediation Strategies for Phthalic Acid, Butyl Oct 3 Yl Ester

Abiotic Transformation Processes

Abiotic transformation processes play a significant role in the initial breakdown of phthalates in the environment. These processes are primarily driven by light and chemical reactions.

Photodegradation, the breakdown of compounds by light, is a key abiotic process for phthalates. The effectiveness of photodegradation can be significantly enhanced by the presence of a photocatalyst like titanium dioxide (TiO₂).

Under direct UV irradiation, phthalates can undergo photolysis. This process typically involves the attack of high-energy photons on the carbon branches of the phthalate (B1215562) molecule. nih.govfrontiersin.org For a compound like dibutyl phthalate (DBP), which is structurally similar to butyl oct-3-yl ester, UV photolysis leads to the formation of byproducts such as butyl benzoate, benzoic acid, and butyl-o-hydroxybenzoate. frontiersin.org A notable characteristic of direct UV photolysis is that it primarily targets the ester side chains without breaking the aromatic ring. nih.govfrontiersin.org

The introduction of a photocatalyst such as TiO₂ in a UV/TiO₂ system dramatically enhances the degradation rate and alters the degradation pathway. nih.govfrontiersin.orgbcrec.id In these systems, UV light excites the TiO₂ particles, generating highly reactive hydroxyl radicals (•OH). nih.govfrontiersin.org These radicals are powerful oxidizing agents that can attack both the alkyl side chains and the aromatic ring of the phthalate molecule. nih.govfrontiersin.org This leads to a more complete degradation, including the formation of hydroxylated compounds and ring-opening byproducts. nih.govfrontiersin.org For DBP, the UV/TiO₂ system has been shown to be highly effective, achieving over 90% removal in some studies. nih.govfrontiersin.org The degradation in a UV/TiO₂ system can proceed through the formation of intermediates like butyl (2E,4E)-7-oxohepta-2,4-dienoate, indicating the cleavage of the benzene (B151609) ring. frontiersin.org

| System | Target of Attack | Key Byproducts (based on DBP) | Ring Cleavage | Reference |

| UV | Carbon branch (ester side chain) | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate | No | nih.gov, frontiersin.org |

| UV/TiO₂ | Carbon branch and Aromatic ring | Hydroxylated compounds, Ring-opening byproducts | Yes | nih.gov, frontiersin.org |

This table summarizes the photodegradation mechanisms based on studies of dibutyl phthalate (DBP), a structurally related compound.

Chemical oxidation, often involving reactive oxygen species, contributes to the abiotic breakdown of phthalates. However, the primary chemical pathway for the initial degradation of phthalate esters is hydrolysis.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phthalate esters, this involves the cleavage of the ester bonds. This process can be catalyzed by acids or bases. The rate of hydrolysis is generally slow under neutral environmental conditions but can be more significant under acidic or alkaline conditions. mdpi.com The hydrolysis of a dialkyl phthalate, such as phthalic acid, butyl oct-3-yl ester, would proceed in a stepwise manner. The first hydrolysis step would yield a monoalkyl phthalate (mono-butyl phthalate or mono-oct-3-yl phthalate) and the corresponding alcohol (octan-3-ol or butanol). The second hydrolysis step would then cleave the remaining ester bond to form phthalic acid and the other alcohol. Phthalic acid is a common and relatively recalcitrant intermediate in the degradation of many phthalates. tandfonline.com

Microbial Degradation and Bioremediation Approaches

Microbial degradation is a key process for the complete mineralization of phthalates in the environment. sysu.edu.cn A wide variety of bacteria and fungi have been identified with the ability to degrade phthalates. sysu.edu.cn

Several bacterial genera have been extensively studied for their ability to degrade phthalates, including those with similar structures to phthalic acid, butyl oct-3-yl ester.

Bacillus subtilis : Strains of Bacillus subtilis have been shown to be effective in degrading various phthalate esters. nih.govnih.gov For instance, some strains can efficiently degrade di-isobutyl phthalate, di-butyl phthalate, and di-(2-ethylhexyl) phthalate. nih.gov The degradation process involves the secretion of enzymes that break down the phthalate esters. nih.govnih.gov

Streptomyces : Species of Streptomyces are also known for their capability to degrade a range of organic pollutants, including phthalates. nih.govnih.gov They possess diverse metabolic pathways and can produce a variety of enzymes that contribute to the breakdown of these compounds. nih.gov The degradation of DBP by Streptomyces sp. has been shown to follow first-order kinetics. nih.gov

Sphingobium yanoikuyae : This bacterium has been identified as a potent degrader of diethyl phthalate (DEP). nih.govresearchgate.netresearchgate.net Strains of Sphingobium yanoikuyae have been isolated from various environments and have demonstrated the ability to use phthalates as a sole source of carbon and energy. nih.govresearchgate.netresearchgate.netnih.gov

| Bacterial Genus | Degraded Phthalates (Examples) | Key Features | References |

| Bacillus | Di-isobutyl phthalate, Di-butyl phthalate, Di-(2-ethylhexyl) phthalate | Generally Recognized as Safe (GRAS) status for some strains, efficient degradation. | nih.gov, nih.gov |

| Streptomyces | Di-n-butyl phthalate (DBP) and other PAEs | High resilience to DBP, diverse catabolic genes. | nih.gov, nih.gov |

| Sphingobium | Diethyl phthalate (DEP), Di-isobutyl phthalate (DIBP), Butyl benzyl (B1604629) phthalate (BBP) | Efficient degradation, can utilize phthalates as sole carbon source. | nih.gov, nih.gov, researchgate.net, researchgate.net |

This table provides examples of bacterial genera known for degrading phthalate esters and their key characteristics.

The initial and crucial step in the microbial degradation of phthalate esters is the hydrolysis of the ester bonds, catalyzed by enzymes called esterases or hydrolases. nih.gov This enzymatic action mirrors the chemical hydrolysis process but occurs at a much faster rate.

These esterases cleave the ester linkages, releasing the alcohol side chains and forming a monoester, which is then further hydrolyzed to phthalic acid. tandfonline.com For phthalic acid, butyl oct-3-yl ester, this would involve the sequential removal of the butyl and oct-3-yl groups. A variety of phthalate-hydrolyzing esterases have been identified in different microorganisms. nih.govepa.gov For example, some esterases are capable of hydrolyzing both ester bonds of a phthalate diester, while others may only hydrolyze one. nih.gov The efficiency of these enzymes can be influenced by the structure of the phthalate, with some studies suggesting that the bulkiness of the alkyl side chains can affect the rate of hydrolysis. epa.gov

Following the hydrolysis of the ester bonds to phthalic acid, the central aromatic ring is then targeted for degradation. The breakdown of the stable benzene ring is an energy-intensive process that is carried out by specialized enzymatic pathways.

The degradation of phthalic acid typically proceeds through its conversion to protocatechuic acid. tandfonline.comnih.govnih.gov This intermediate is then funneled into one of two main ring-cleavage pathways: the ortho (or intradiol) cleavage pathway or the meta (or extradiol) cleavage pathway. nih.govnih.govnih.gov

Intradiol Cleavage: The aromatic ring is cleaved between two adjacent hydroxyl groups of the catechol-like intermediate. nih.govnih.gov

Extradiol Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. nih.govnih.gov

Both pathways ultimately lead to the formation of simpler aliphatic compounds that can then enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized to carbon dioxide and water. sysu.edu.cn

Fungal and Algal Contributions to Biodegradation

The biodegradation of phthalate esters by microorganisms is a critical pathway for their removal from the environment. Both fungi and algae have demonstrated significant capabilities in breaking down these compounds, typically through enzymatic processes.

Fungi, particularly from terrestrial and aquatic environments, are well-documented degraders of various phthalates. Numerous fungal genera, including Aspergillus, Fusarium, Pleurotus, and Trichoderma, have been shown to effectively metabolize phthalate esters like dibutyl phthalate (DBP), which is structurally related to butyl oct-3-yl ester. nih.govnih.gov The primary mechanism of fungal degradation involves the enzymatic hydrolysis of the ester bonds by esterases. nih.gov This initial step breaks down the phthalate ester into its corresponding alcohol (in this case, butanol and oct-3-ol) and a monoester intermediate, such as monobutyl phthalate, which is then further hydrolyzed to phthalic acid. nih.govnih.gov Phthalic acid can subsequently be metabolized and utilized by the fungi as a carbon and energy source. nih.govresearchgate.net Studies have shown that some fungal species can achieve high degradation efficiencies for phthalates. For instance, Fusarium culmorum has been reported to degrade 99.3% of DBP at a concentration of 500 mg/L within 9.5 days. nih.gov Similarly, Aspergillus flavus has demonstrated the ability to use DBP as a sole carbon source, mineralizing it through the production of esterases. nih.gov

Algae, as primary producers in aquatic ecosystems, also play a role in the fate of phthalates. researchgate.net Various marine microalgal species have been investigated for their ability to degrade phthalate esters. researchgate.netnih.gov Species such as Cylindrotheca closterium, Dunaliella salina, and Chaetoceros muelleri have been shown to degrade diethyl phthalate (DEP) and di-n-butyl phthalate (DBP). researchgate.netnih.gov The degradation process in algae can be mediated by both intracellular and extracellular enzymes. nih.gov For some phthalates, extracellular enzymes are the primary drivers of biodegradation, while for others, a combination of both enzyme types is crucial. nih.gov The rate of algal degradation can vary significantly between species. For DBP, the biodegradation rate constant was found to be highest for Cylindrotheca closterium. nih.gov Besides direct degradation, algae can also contribute to the removal of phthalates from the water column through bioaccumulation. mdpi.com However, this also means that phthalates can enter the aquatic food chain through algae. researchgate.net

Interactive Table: Fungal and Algal Species Involved in Phthalate Degradation

| Organism Type | Genus/Species | Phthalate Degraded | Key Findings | Reference |

| Fungus | Aspergillus flavus | Di-n-butyl phthalate (DBP) | Utilized DBP as a sole carbon source, mediated by esterase production. | nih.gov |

| Fungus | Fusarium culmorum | Di-n-butyl phthalate (DBP) | Degraded 99.3% of 500 mg/L DBP in 9.5 days. | nih.gov |

| Fungus | Pleurotus ostreatus | Di-n-butyl phthalate (DBP) | Mineralized over 99% of 500 mg/L DBP within 13 days. | nih.gov |

| Fungus | Polyporus brumalis | Di-n-butyl phthalate (DBP) | Achieved complete degradation of 100 µM DBP after 18 days. | nih.gov |

| Alga | Cylindrotheca closterium | Di-n-butyl phthalate (DBP) | Showed the highest first-order biodegradation rate constant (0.0169 h⁻¹) among tested algae. | nih.gov |

| Alga | Dunaliella salina | Di-n-butyl phthalate (DBP) | Demonstrated a biodegradation rate constant of 0.0035 h⁻¹. | nih.gov |

| Alga | Chaetoceros muelleri | Di-n-butyl phthalate (DBP) | Had a biodegradation rate constant of 0.0034 h⁻¹. | nih.gov |

Advanced Remediation Technologies and Synergistic Applications

For more rapid and complete removal of persistent organic pollutants like phthalic acid, butyl oct-3-yl ester, advanced remediation technologies are often employed. These technologies, particularly Advanced Oxidation Processes (AOPs), are highly effective in degrading a wide range of phthalate esters from aqueous matrices. nih.govnih.gov

AOPs are characterized by the generation of highly reactive and non-selective chemical species, primarily hydroxyl radicals (•OH). nih.gov These radicals have a high oxidation potential and can attack the aromatic ring of the phthalate molecule, leading to its fragmentation and eventual mineralization into carbon dioxide and water. nih.gov Several AOPs have been successfully applied for phthalate degradation, including:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It has proven effective for the degradation of various phthalates. nih.govresearchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with phthalates or decompose in water to form hydroxyl radicals, especially at higher pH. nih.govmui.ac.ir

Fenton and Photo-Fenton Processes: The Fenton reaction uses a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced with UV light (photo-Fenton). nih.gov

Sonolysis: The application of high-frequency ultrasound can create cavitation bubbles in water. The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals. nih.gov

The efficiency of AOPs in degrading phthalates can range from 40.3% to 100%, depending on the specific process and reaction conditions. nih.gov The degradation typically follows pseudo-first-order kinetics. nih.gov

A significant advantage of AOPs is the potential for synergistic applications, where combining different technologies leads to enhanced degradation rates and efficiency. iwaponline.com For example, the combination of UV and ozone (UV/O₃) has shown a considerable synergistic effect. mui.ac.ir In one study, while UV and ozonation alone achieved 43% and 50% removal of di-2-ethylhexyl phthalate (DEHP) respectively, the combined UV/O₃ process improved the degradation to 80%. mui.ac.ir This synergy arises because UV light enhances the decomposition of ozone, leading to a higher production of hydroxyl radicals. mui.ac.ir Similarly, combining ozone with activated carbon (O₃/AC) or hydrogen peroxide (O₃/H₂O₂) has been shown to be more effective than ozonation alone for degrading diethyl phthalate (DEP). researchgate.net

Other advanced remediation technologies include subcritical water extraction (SCWE), which has been shown to be effective for removing a range of phthalate esters from contaminated soil with removal efficiencies of 80-90%. nih.gov

Interactive Table: Performance of Advanced Oxidation Processes for Phthalate Degradation

| AOP Technology | Target Phthalate | Removal Efficiency | Key Findings | Reference |

| UV/O₃ | Di-2-ethylhexyl phthalate (DEHP) | 80% | Significant synergistic effect compared to UV (43%) or O₃ (50%) alone. | mui.ac.ir |

| O₃/AC | Diethyl phthalate (DEP) | High | Achieved the highest DEP degradation and TOC removal compared to other AOPs. | researchgate.net |

| O₃/H₂O₂ | Diethyl phthalate (DEP) | High | Faster degradation rate than with ozone alone. | researchgate.net |

| UV/H₂O₂ | Phthalate Esters (general) | 40.3% - 100% | Effective degradation, with efficiency dependent on H₂O₂ concentration and UV dose. | nih.govnih.gov |

| Sonolysis | Phthalate Esters (general) | Effective | A viable AOP for phthalate degradation in aqueous solutions. | nih.gov |

Advanced Analytical Chemistry Methodologies for Phthalic Acid, Butyl Oct 3 Yl Ester

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating Phthalic acid, butyl oct-3-yl ester from complex matrices for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like Phthalic acid, butyl oct-3-yl ester. restek.com It offers high-resolution separation and definitive identification based on mass-to-charge ratio. restek.comsemanticscholar.org

Identification: The identification of Phthalic acid, butyl oct-3-yl ester via GC-MS is achieved by comparing its retention time and mass spectrum with those of a known standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, noting a prominent peak at m/z 149, which is characteristic of many phthalates, and a second highest peak that can aid in differentiation. nih.gov The full mass spectrum contains a total of 90 peaks, providing a unique fingerprint for the compound. nih.gov

Quantification: For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and reduce interference from the matrix. peakscientific.com This allows for the detection of trace levels of the analyte. rsc.org The method's linearity is established by analyzing standard samples across a range of concentrations, typically yielding regression coefficients (R²) greater than 0.995. rsc.org The limits of detection (LODs) and quantification (LOQs) are determined to ensure the method's sensitivity is adequate for the intended application, often reaching the picogram per cubic meter (pg m⁻³) level in air sampling. rsc.org

Research Findings: Studies have reported the Kovats retention index for Phthalic acid, butyl oct-3-yl ester, which helps in its identification on non-polar capillary columns. nist.gov For example, a semi-standard non-polar column showed a Kovats retention index of 2209. nih.govnist.gov The use of a 5% Phenyl methyl siloxane capillary column has been documented for its separation. nist.gov In some analyses, this compound has been identified as a component in plant extracts. wjpr.net

Interactive Data Table: GC-MS Data for Phthalic acid, butyl oct-3-yl ester

| Parameter | Value | Source |

| Molecular Formula | C20H30O4 | nih.govnist.gov |

| Molecular Weight | 334.4 g/mol | nih.govnist.gov |

| PubChem CID | 22290009 | nih.gov |

| NIST Number | 377713 | nih.gov |

| Top Peak (m/z) | 149 | nih.gov |

| Second Highest Peak (m/z) | 104 | nih.gov |

| Total Peaks in Mass Spectrum | 90 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 2209 | nih.govnist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

While GC-MS is a common method, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative, particularly for less volatile or thermally labile compounds. waters.com It avoids the need for derivatization that is sometimes required in GC-MS. waters.com

LC-MS/MS methods have been developed for a range of phthalates in various matrices, including beverages and water. waters.comub.edushimadzu.com These methods often utilize a C18 reversed-phase column for separation. ub.edu The use of a hold-back column can prevent background contamination from phthalates present in the LC system itself. ub.edu

Research Findings: LC-MS/MS provides high sensitivity and selectivity through multiple reaction monitoring (MRM). shimadzu.com Instrumental limits of detection are typically in the low microgram per liter (µg/L) range. ub.edu While specific applications for Phthalic acid, butyl oct-3-yl ester are not as widely documented as for other phthalates, the established methods for similar compounds demonstrate the potential of LC-MS/MS for its analysis. The technique is particularly useful for analyzing complex liquid samples where direct injection is preferable. waters.com

Supercritical Fluid Chromatography (SFC) Integration

Supercritical fluid chromatography (SFC) is a newer technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for fast and efficient separations. nih.gov

SFC coupled with tandem mass spectrometry (SFC-MS/MS) has been successfully applied to the analysis of phthalate (B1215562) esters in complex matrices like water-based adhesives. nih.gov This method is noted for its speed, low solvent consumption, and high extraction efficiency. nih.gov

Research Findings: A study on the determination of 10 phthalate esters using SFC-MS/MS demonstrated good accuracy and precision, with recoveries ranging from 82.9% to 99.5% and low limits of detection (0.015-0.029 mg/kg). nih.gov The separation was achieved on a Viridis HSS C18 SB column. nih.gov Although this study did not specifically include Phthalic acid, butyl oct-3-yl ester, the successful application for other phthalates indicates its high potential for the analysis of this compound as well.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation of molecules like Phthalic acid, butyl oct-3-yl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Structural Elucidation: For Phthalic acid, butyl oct-3-yl ester, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phthalate ring, as well as signals for the protons on the butyl and oct-3-yl ester chains. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would reveal the connectivity of the atoms. The ¹³C NMR spectrum would similarly show distinct peaks for each unique carbon atom in the molecule. nih.gov While specific NMR data for Phthalic acid, butyl oct-3-yl ester is available in spectral databases, detailed assignments in published literature are less common. nih.gov

Novel Sensor Technologies for Environmental Monitoring

The development of novel sensor technologies aims to provide rapid, low-cost, and portable solutions for the in-situ detection of environmental contaminants like phthalates. sjp.ac.lk

Fluorescence Sensors: One promising approach involves fluorescence-based sensors. A recent study developed a highly sensitive fluorescence sensor for phthalates using a trifluorene molecule with nitrophenyl groups. acs.org The sensor operates on the principle that phthalate molecules diffuse into the crystalline structure of the sensor material, suppressing the rotation of the nitrophenyl groups and enhancing fluorescence emission. acs.org This technology has shown high sensitivity for other phthalates, with a limit of detection for di(2-ethylhexyl) phthalate (DEHP) as low as 0.03 ppb. acs.org

Chemiresistive Sensors: Another area of development is in chemiresistive sensors. One such sensor utilizes a composite material of multi-walled carbon nanotubes (MWCNTs) and cellulose. sjp.ac.lk The presence of phthalates changes the conductivity of this material, and this change can be measured using electrochemical impedance spectroscopy to quantify the phthalate concentration. sjp.ac.lk This type of sensor has demonstrated the ability to distinguish between different phthalates and shows potential for development into a portable device for real-time analysis. sjp.ac.lk

While these novel sensor technologies have been primarily demonstrated for more common phthalates, their underlying principles suggest they could be adapted for the specific detection of Phthalic acid, butyl oct-3-yl ester in environmental samples. sjp.ac.lkacs.org Further research is needed to develop and validate sensors specifically for this compound.

Optical Sensor Development (Colorimetric, Fluorescence, SERS)

The development of optical sensors offers promising avenues for the rapid and sensitive detection of phthalates. These methods are based on changes in optical properties, such as color, fluorescence, or light scattering, upon interaction with the target analyte. While research has been conducted on optical sensors for the general class of phthalic acid esters (PAEs), specific sensor development for Phthalic acid, butyl oct-3-yl ester is not extensively documented in publicly available research. mdpi.comfrontiersin.orgccspublishing.org.cnresearchgate.netresearchgate.netbohrium.com

Colorimetric Sensors: These sensors rely on a visible color change as a detection signal. The principle often involves the interaction of the analyte with a chemical reagent or nanomaterial, leading to a change in its absorption spectrum. frontiersin.orgccspublishing.org.cnbohrium.com For the broader class of PAEs, colorimetric methods have been explored, but specific applications for Phthalic acid, butyl oct-3-yl ester are not detailed. frontiersin.orgccspublishing.org.cn

Fluorescence Sensors: Fluorescence-based detection is known for its high sensitivity. These sensors can operate through mechanisms like fluorescence quenching or enhancement upon binding of the analyte. frontiersin.orgccspublishing.org.cnresearchgate.netresearchgate.net While fluorescence spectroscopy is a recognized method for phthalate detection, specific probes and sensor platforms designed for Phthalic acid, butyl oct-3-yl ester are not prominently featured in the literature. frontiersin.orgccspublishing.org.cnresearchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful technique that provides highly specific molecular fingerprint information, enabling the identification and quantification of analytes at very low concentrations. frontiersin.orgresearchgate.netbohrium.com The development of SERS-based sensors for PAEs has been an active area of research, often utilizing metallic nanoparticles to enhance the Raman signal. frontiersin.org However, dedicated SERS methodologies optimized for Phthalic acid, butyl oct-3-yl ester are not specifically described in the reviewed literature. frontiersin.orgresearchgate.net

Sample Preparation and Extraction Methods (e.g., QuEChERS, SPE, LPME)

Effective sample preparation is a critical step for the accurate analysis of Phthalic acid, butyl oct-3-yl ester from various matrices, as it serves to isolate and concentrate the analyte while removing interfering substances. Several techniques are commonly employed for the extraction of phthalates in general. mdpi.comnih.govepa.govnih.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps. It has been widely adopted for the analysis of various contaminants in food and environmental samples. mdpi.comnih.gov While QuEChERS is a known method for multiclass pesticide and contaminant analysis, its specific application and validated performance for Phthalic acid, butyl oct-3-yl ester are not well-documented in the available research. mdpi.com

Liquid-Phase Microextraction (LPME): LPME is a miniaturized version of liquid-liquid extraction that uses a minimal amount of solvent. It is considered a green and cost-effective sample preparation technique. mdpi.comnih.govresearchgate.net Various modes of LPME have been developed for the extraction of organic compounds. While LPME has been applied to the analysis of some phthalates, detailed methods and their efficiency for Phthalic acid, butyl oct-3-yl ester have not been specifically reported. mdpi.comnih.gov

The following table provides a summary of general analytical techniques used for the broader class of phthalates, as specific data for Phthalic acid, butyl oct-3-yl ester is limited.

| Analytical Technique | General Application for Phthalates | Specific Findings for Phthalic acid, butyl oct-3-yl ester |

| Optical Sensors | Colorimetric, Fluorescence, and SERS methods have been developed for various phthalates. frontiersin.orgccspublishing.org.cnresearchgate.netresearchgate.netbohrium.com | No specific sensor platforms detailed in the literature. |

| QuEChERS | Applied for multiclass contaminant analysis in various matrices. mdpi.comnih.gov | Specific validated methods are not documented. |

| SPE | A standard and widely used cleanup method for phthalate analysis. mdpi.comnih.govnih.govresearchgate.netijres.orgresearchgate.net | Detailed protocols and performance data are not available. |

| LPME | A green and efficient microextraction technique used for some phthalates. mdpi.comnih.govresearchgate.net | Specific methods and their efficiency have not been reported. |

Ecological and Biological Interactions of Phthalic Acid, Butyl Oct 3 Yl Ester

Allelopathic and Phytotoxic Effects on Plant Systems

Phthalic acid esters are recognized for their allelopathic and phytotoxic effects on plant systems. nih.govresearchgate.net Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. The presence of PAEs in the soil, whether from environmental contamination or natural production, can therefore impact plant communities. researchgate.net

While specific studies on the phytotoxicity of Phthalic acid, butyl oct-3-yl ester are not available, the general mechanisms observed for other PAEs suggest that it could have similar inhibitory effects on plant growth and development. The extent of these effects would likely depend on the concentration of the compound in the soil and the specific plant species.

Antimicrobial Activities (Antibacterial and Antifungal)

A significant body of research points to the antimicrobial properties of phthalic acid esters, encompassing both antibacterial and antifungal activities. nih.govresearchgate.net These properties may contribute to the competitive advantage of the organisms that produce them. nih.govresearchgate.net

For example, di-n-butyl phthalate (B1215562) has been shown to inhibit the spore germination and mycelial growth of several fungal species, including Colletotrichum gloeosporioides, Colletotrichum musae, and Gaeumannomyces graminis. nih.gov In another instance, diethyl phthalate derived from an Aspergillus species was found to induce the production of superoxide (B77818) and cause reactive oxygen species (ROS)-generated oxidative stress within the cytoplasm of bacterial cells, leading to cell death. nih.gov

Of particular relevance is the identification of a closely related compound, phthalic acid, octyl oct-3-yl ester, in the essential oil of Spondias mombin, which has demonstrated antimicrobial activity. medcraveonline.com The essential oil containing this and other phthalates was effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus flavus. medcraveonline.com Similarly, other studies have reported the antimicrobial effects of various phthalate esters found in plant extracts. researchgate.net These findings strongly suggest that Phthalic acid, butyl oct-3-yl ester is also likely to possess antimicrobial properties.

Table 1: Examples of Antimicrobial Activity in Phthalate Esters

| Phthalate Ester | Organism(s) Inhibited | Observed Effect | Reference |

| Di-n-butyl phthalate | Colletotrichum gloeosporioides, Colletotrichum musae, Gaeumannomyces graminis | Inhibition of spore germination and mycelial growth | nih.gov |

| Diethyl phthalate | Bacteria | Increased superoxide production and ROS-generated oxidative stress | nih.gov |

| Phthalic acid, octyl oct-3-yl ester (in essential oil) | Gram-positive and Gram-negative bacteria, Aspergillus flavus | Antimicrobial activity | medcraveonline.com |

| Various phthalate esters | Bacteria and Fungi | Moderate antimicrobial activity | researchgate.net |

Insecticidal Properties and Ecological Roles

In addition to their effects on plants and microbes, some phthalic acid esters have been identified as having insecticidal properties. nih.govresearchgate.net This adds another layer to their ecological significance, suggesting a role in defense against herbivorous insects.

A prominent example is di-n-butyl phthalate, which is utilized in the formulation of insect repellents. nih.govmdpi.com The insecticidal or repellent activity of PAEs could be a factor in the chemical defense mechanisms of plants that produce these compounds. While direct evidence for the insecticidal properties of Phthalic acid, butyl oct-3-yl ester is lacking, its structural similarity to other insecticidal PAEs suggests it may have a similar function. The production of such compounds could enhance the survival and reproductive success of the producing organism by deterring insect pests.

Modulatory Effects on Biochemical Systems in Non-Human Organisms

Phthalic acid esters can exert significant modulatory effects on the biochemical systems of various non-human organisms, including perturbations in enzyme activity and the induction of antioxidant responses, particularly in aquatic environments. nih.gov

One of the mechanisms through which PAEs exert their biological effects is by interacting with and altering the activity of enzymes. nih.gov For example, in vitro studies on the interaction between certain PAEs and the digestive enzyme trypsin have provided insights into these molecular-level perturbations.

Research has shown that phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) can bind to trypsin, forming complexes primarily through hydrophobic interactions. nih.gov This binding can lead to conformational changes in the enzyme. nih.gov Molecular modeling has suggested that DBP, in particular, can bind to the amino acid residues of the catalytic triad (B1167595) and the S1 binding pocket of trypsin, which can result in competitive inhibition of the enzyme. nih.gov Although the specific interaction of Phthalic acid, butyl oct-3-yl ester with trypsin has not been studied, its chemical structure suggests that it could also interact with and potentially inhibit the function of trypsin and other enzymes through similar mechanisms.

Table 2: Interaction of Phthalate Esters with Trypsin

| Phthalate Ester | Type of Interaction | Potential Consequence | Reference |

| Dimethyl phthalate (DMP) | Hydrophobic binding | Molecular deformation of trypsin | nih.gov |

| Diethyl phthalate (DEP) | Hydrophobic binding | Molecular deformation of trypsin | nih.gov |

| Dibutyl phthalate (DBP) | Hydrophobic binding, interaction with catalytic triad and S1 pocket | Competitive enzyme inhibition | nih.gov |

The presence of PAEs in aquatic ecosystems has been shown to induce antioxidant responses in a variety of organisms. nih.gov This is a key indicator of oxidative stress, where the balance between the production of reactive oxygen species and the organism's ability to detoxify them is disrupted.

Studies on zebrafish embryos have demonstrated that exposure to di-n-butyl phthalate, diethyl phthalate, and their mixtures can effectively activate the antioxidant system. nih.gov Similarly, exposure to di-n-butyl phthalate and di(2-ethylhexyl) phthalate has been reported to disrupt the antioxidant system in carp. nih.gov These responses are a protective mechanism against the cellular damage that can be caused by oxidative stress. The widespread detection of PAEs in aquatic environments highlights the potential for these compounds to impact the health of aquatic life by inducing such stress responses. nih.gov Given these findings, it is plausible that Phthalic acid, butyl oct-3-yl ester could also elicit similar antioxidant responses in aquatic organisms.

Role in Interspecies Chemical Communication and Stress Responses

The diverse biological activities of phthalic acid esters suggest that they may play a role in interspecies chemical communication and in mediating responses to environmental stress. nih.govresearchgate.net The production of these compounds by an organism can influence the behavior and physiology of other organisms in its vicinity, a hallmark of chemical signaling.

For instance, the antimicrobial properties of some PAEs can be a form of interference competition, where one organism chemically inhibits its competitors. Furthermore, the finding that diethyl phthalate can interfere with quorum sensing in bacteria is a direct example of a PAE disrupting interspecies communication. nih.gov Quorum sensing is a system of stimulus and response correlated to population density that many bacteria use to coordinate group behavior.

The production of PAEs with allelopathic, antimicrobial, and insecticidal properties can also be viewed as a response to biotic and abiotic stressors. nih.govresearchgate.net These compounds can enhance an organism's ability to compete for resources and defend itself against pathogens and herbivores. nih.govresearchgate.net While the specific role of Phthalic acid, butyl oct-3-yl ester in these complex ecological interactions has yet to be elucidated, the established functions of other PAEs provide a framework for understanding its potential significance in chemical ecology and stress response.

Future Research Directions and Methodological Innovations for Phthalic Acid, Butyl Oct 3 Yl Ester Studies

Development of Greener Synthetic Approaches and Sustainable Alternatives

As with many phthalates, the industrial synthesis of "Phthalic acid, butyl oct-3-yl ester" warrants the exploration of more environmentally friendly methods. Furthermore, the development of sustainable alternatives is a crucial area of research.

Greener Synthetic Approaches:

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. Future research should focus on developing greener synthetic routes, which could include:

Enzymatic Synthesis: The use of lipases for the asymmetric synthesis of other phthalates, such as DEHP, has been demonstrated. umw.edu This approach could be adapted for the specific and efficient synthesis of the (R) or (S) enantiomers of "Phthalic acid, butyl oct-3-yl ester," offering a milder and more selective alternative to chemical catalysis.

Supercritical Fluids: The use of high-temperature, high-pressure water as both a solvent and a catalyst for phthalate (B1215562) esterification presents a clean and effective method that avoids volatile organic solvents. rdd.edu.iq

Sustainable Alternatives:

The demand for safer, non-toxic plasticizers has led to the development of several alternatives to traditional phthalates. nayakem.com For applications where "Phthalic acid, butyl oct-3-yl ester" might be used, the following classes of compounds represent promising areas for research and development:

Citrate (B86180) Esters: Derived from citric acid, compounds like acetyl tributyl citrate (ATBC) are biodegradable and considered safe for sensitive applications. mst.dknih.gov

Epoxidized Soybean Oil (ESBO): A renewable, bio-based plasticizer with low volatility. mst.dk

Benzoate Esters: These have shown to be effective and eco-friendly alternatives to phthalates in various applications. nayakem.com

Polymeric Plasticizers: These are large molecules that are less likely to migrate from the polymer matrix. nih.gov

Table 1: Potential Sustainable Alternatives to Phthalate Esters

| Alternative Class | Example Compound | Key Advantages |

|---|---|---|

| Citrate Esters | Acetyl tributyl citrate (ATBC) | Biodegradable, safe for sensitive applications |

| Epoxidized Oils | Epoxidized soybean oil (ESBO) | Renewable, bio-based, low volatility |

| Benzoate Esters | Diethylene Glycol Dibenzoate | Good substitute for DBP and BBP, high polarity |

| Polymeric Plasticizers | Polyadipates | Low migration potential due to high molecular weight |

Advanced Computational Modeling and Cheminformatics for Predictive Research

Computational tools offer a powerful and efficient means to predict the properties, behavior, and potential toxicity of chemical compounds, thereby guiding experimental research.

Predictive Toxicology:

Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models have been developed for other phthalates to predict their toxicity based on their molecular structure. mdpi.com Similar models could be developed for "Phthalic acid, butyl oct-3-yl ester" to predict its potential endocrine-disrupting activity and other toxicological endpoints. These models use molecular descriptors to correlate the chemical structure with biological activity. mdpi.com

Molecular Docking: Computational docking studies have been used to screen for phthalates that are likely to interact with nuclear receptors like PPARγ. bu.edu This approach could be applied to "Phthalic acid, butyl oct-3-yl ester" to predict its binding affinity to various biological targets and to understand the structural basis of its potential toxicity. nih.govnih.gov

Cheminformatics for Data Analysis:

Cheminformatics platforms can be used to analyze and visualize chemical data, helping to identify trends and relationships between chemical structure and properties. nih.gov For "Phthalic acid, butyl oct-3-yl ester," cheminformatics tools could be used to:

Compare its predicted properties with a large database of other phthalates and plasticizers.

Identify structural analogues with potentially lower toxicity.

Group similar compounds for read-across toxicological assessments.

Integrated Multi-Omics (Genomics, Proteomics, Metabolomics) in Degradation Studies

To fully understand the fate of "Phthalic acid, butyl oct-3-yl ester" in the environment and in biological systems, an integrated multi-omics approach is necessary.

Genomics: The genomes of microorganisms capable of degrading phthalates can reveal the genes encoding the necessary enzymes, such as esterases and hydrolases. nih.gov Genomic analysis of a microbial consortium could identify the key players and their specific roles in the degradation of "Phthalic acid, butyl oct-3-yl ester."

Proteomics: This approach can identify the proteins that are expressed by an organism in response to the presence of "Phthalic acid, butyl oct-3-yl ester." This can confirm the functional expression of degradation enzymes and reveal other cellular responses to the compound.

Metabolomics: By analyzing the small-molecule metabolites, researchers can trace the degradation pathway of "Phthalic acid, butyl oct-3-yl ester" and identify its intermediate and final breakdown products. researchgate.net Metabolomic studies have also been used to investigate the metabolic alterations in humans and animals upon exposure to phthalates. nih.gov

The integration of these "omics" technologies can provide a comprehensive picture of the degradation process, from the genetic potential to the functional enzymatic activity and the resulting metabolic changes.

Refinement of Bioremediation Technologies for Environmental Mitigation

Given the widespread presence of phthalates in the environment, developing effective remediation technologies is crucial. Bioremediation offers a promising and environmentally friendly approach.

Microbial Degradation:

Isolation of Novel Degrading Strains: While many microorganisms are known to degrade common phthalates, future research should focus on isolating and characterizing microbes that can efficiently degrade branched and mixed-alkyl phthalates like "Phthalic acid, butyl oct-3-yl ester."

Microbial Consortia: The use of synthetic bacterial consortia has shown enhanced degradation of mixed phthalate pollutants. researchgate.neturmia.ac.irtaylorfrancis.com A similar strategy could be developed for "Phthalic acid, butyl oct-3-yl ester," combining strains with complementary metabolic capabilities to achieve complete mineralization.

Advanced Bioremediation Systems:

Bioslurry Reactors: These reactors have proven effective for the bioremediation of phthalate-contaminated soils, with bioaugmentation techniques significantly enhancing degradation rates. nih.gov

Composting: Composting is a robust technology for remediating soil contaminated with phthalates, with microbial activity playing a key role. researchgate.net The efficiency of this process for "Phthalic acid, butyl oct-3-yl ester" should be investigated.

Advanced Oxidation Processes (AOPs): While not a bioremediation technique in the strictest sense, AOPs can be used in conjunction with biological treatments to break down recalcitrant compounds. The efficacy of AOPs for the degradation of "Phthalic acid, butyl oct-3-yl ester" warrants investigation.

Table 2: Investigated Bioremediation Strategies for Phthalate Esters

| Strategy | Description | Key Findings |

|---|---|---|

| Bioaugmentation | Addition of specific microbial strains or consortia to a contaminated environment. | Can significantly increase the degradation rate of phthalates in soil and water. nih.gov |

| Bioslurry Reactors | Treatment of contaminated soil in a reactor with water and nutrients to stimulate microbial activity. | Achieved over 90% degradation of DEHP in 12 days. nih.gov |

| Composting | A biological process that decomposes organic solid wastes under controlled conditions. | Can achieve 25-100% efficiency for the remediation of PAE-contaminated soil. researchgate.net |

| Synthetic Microbial Consortia | A designed mixture of different microbial strains with complementary metabolic pathways. | Complete degradation of four short-chain PAEs within 48 hours in mixed pollution scenarios. researchgate.net |

Q & A

How can researchers accurately identify and quantify Phthalic acid, butyl oct-3-yl ester in complex biological matrices?

- (Basic Research Question) *

Methodological Answer:

Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) mode. Calibrate with certified reference standards and confirm identification via retention index matching and characteristic ion fragments (e.g., m/z 149 for phthalate esters). Quantify using external calibration curves with deuterated internal standards (e.g., d4-phthalate) to correct matrix effects. For plant or environmental samples, optimize extraction with hexane:acetone (3:1) and clean-up via solid-phase extraction (SPE) to reduce interferents .

What experimental precautions are critical to avoid false positives when detecting trace levels of Phthalic acid, butyl oct-3-yl ester?

- (Basic Research Question) *

Methodological Answer:

- Contamination Control: Use glass or PTFE vials instead of plastic to prevent phthalate leaching from caps or containers .

- Procedural Blanks: Include blanks in every analytical batch to monitor background contamination.

- Solvent Purity: Purify solvents via activated charcoal filtration and validate via LC-MS blank runs.

- Statistical Validation: Ensure signal-to-noise ratio >3:1 for reliable detection, and report limits of detection (LOD) and quantification (LOQ) based on blank variability .

What advanced analytical strategies differentiate Phthalic acid, butyl oct-3-yl ester from its structural isomers in environmental samples?

- (Advanced Research Question) *

Methodological Answer:

- GC×GC-MS: Enhances peak capacity to separate co-eluting isomers (e.g., butyl oct-3-yl vs. butyl oct-4-yl esters).

- High-Resolution Tandem MS (HRMS/MS): Differentiates isomers via unique fragment ion ratios (e.g., branching-dependent fragmentation patterns at m/z 167 vs. m/z 149).

- Orthogonal Validation: Confirm structures with nuclear magnetic resonance (NMR) if sufficient quantities are isolated, focusing on ester-group proton splitting patterns .

How can researchers assess the metabolic stability of Phthalic acid, butyl oct-3-yl ester in in vitro biological systems?

- (Advanced Research Question) *

Methodological Answer:

- Incubation Design: Use liver microsomes or S9 fractions with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS at 0, 30, 60, and 120 min.

- Metabolite Profiling: Quantify phase I metabolites (e.g., hydroxylated products) using targeted multiple reaction monitoring (MRM) transitions.

- Kinetic Analysis: Calculate half-life (t1/2) using first-order kinetics and compare with controls lacking NADPH to confirm enzymatic degradation .

What statistical approaches resolve contradictory data in Phthalic acid, butyl oct-3-yl ester bioaccumulation studies across different model organisms?

- (Advanced Research Question) *

Methodological Answer:

- Multivariate ANOVA: Account for interspecies variability by normalizing bioaccumulation factors (BAFs) to lipid content and exposure duration.

- Principal Component Analysis (PCA): Identify confounding variables (e.g., metabolic rate differences, temperature gradients).

- Replication Standards: Use ≥5 biological replicates per group to achieve statistical power >0.8 and validate results via bootstrap resampling .

How can researchers validate the environmental persistence of Phthalic acid, butyl oct-3-yl ester under varying pH and UV conditions?

- (Advanced Research Question) *

Methodological Answer:

- Photodegradation Studies: Exclude samples to UV light (254 nm) in quartz reactors and analyze degradation products via HPLC-DAD.

- Hydrolysis Experiments: Incubate at pH 2–12 (37°C, 24–72 hrs) and quantify residual ester via GC-MS.

- Kinetic Modeling: Use pseudo-first-order rate constants (kobs) to compare stability across conditions .

What methodologies detect low-concentration Phthalic acid, butyl oct-3-yl ester in environmental water samples?

- (Basic Research Question) *

Methodological Answer:

- Enrichment: Use solid-phase extraction (SPE) with C18 cartridges and elute with ethyl acetate.

- Instrumentation: Analyze via GC-MS in selected ion monitoring (SIM) mode (m/z 149, 167, 279).

- Quality Control: Spike recovery tests (80–120%) and matrix-matched calibration to address signal suppression .

How to address discrepancies in toxicity studies of Phthalic acid, butyl oct-3-yl ester across cell lines?

- (Advanced Research Question) *

Methodological Answer:

- Dose-Response Curves: Test 0.1–100 µM concentrations in ≥3 cell lines (e.g., HepG2, MCF-7) with 48-hr exposures.

- Endpoint Harmonization: Use standardized assays (e.g., MTT for viability, ROS probes for oxidative stress).

- Cofactor Analysis: Control for serum protein binding effects by comparing results in 1% vs. 10% FBS media .

What chromatographic techniques optimize separation of Phthalic acid, butyl oct-3-yl ester from co-extracted lipids in fatty matrices?

- (Advanced Research Question) *

Methodological Answer:

- Gel Permeation Chromatography (GPC): Pre-cleanup lipid-rich extracts using Bio-Beads S-X3 columns.

- LC-MS/MS with HILIC Columns: Improve separation of polar interferents in reverse-phase challenging matrices.

- Post-Column Infusion: Monitor ion suppression/enhancement effects to adjust mobile phase composition .

How to design a robust interlaboratory validation study for Phthalic acid, butyl oct-3-yl ester quantification?

- (Advanced Research Question) *

Methodological Answer:

- Reference Material: Distribute aliquots of a homogenized sample spiked with known concentrations (5–50 ng/mL).

- Protocol Standardization: Define extraction solvents, column types, and internal standards (e.g., d4-DBP).

- Statistical Criteria: Calculate Horwitz ratios (HORRAT ≤2) and z-scores to assess interlab precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.